1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-methylpyrrolidin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9-7-12-8-11(9)14-5-3-13(4-6-14)10(2)15/h9,11-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOFYFZOVXAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1N2CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(4-Methylpyrrolidin-3-yl)piperazine Intermediate
- The 4-methylpyrrolidin-3-yl substituent can be introduced onto the piperazine ring via nucleophilic substitution or reductive amination starting from appropriate pyrrolidine precursors and piperazine.
- This step often requires protection/deprotection strategies to ensure selective substitution at the desired nitrogen.
Step 2: Acetylation to Form Ethanone Derivative
- The piperazine nitrogen is acetylated using acetylating agents such as acetyl chloride or acetic anhydride.
- An alternative method involves heating a mixture of the piperazine derivative with 4-fluoroacetophenone or similar acetyl-containing compounds in a sealed tube at elevated temperatures (e.g., 120°C for 16 hours) to achieve nucleophilic aromatic substitution and formation of the ethanone moiety.
Example Procedure from Related Compound Synthesis
| Reagent/Condition | Details |
|---|---|
| Starting materials | 4-fluoroacetophenone and N-methylpiperazine |
| Reaction conditions | Heated in sealed tube at 120°C for 16 h |
| Work-up | Cooled, poured into ice water, filtered |
| Yield | 94.5% of 1-(4-(4-methylpiperazin-1-yl)phenyl)ethanone as solid |
This method is adaptable to the preparation of this compound by substituting the piperazine component accordingly.
Analytical and Purification Techniques
- The product is typically isolated by filtration after precipitation.
- Purification may involve recrystallization or chromatographic methods such as silica gel column chromatography using ethyl acetate/hexane mixtures.
- Characterization includes:
Research Findings and Optimization
- The heating method in sealed tubes for prolonged periods (e.g., 16 hours) provides high yields and purity.
- Substituent effects on the piperazine ring influence reaction rates and yields; for example, methyl substitution on pyrrolidine improves nucleophilicity and steric effects.
- Reaction solvents such as dichloromethane or acetone are commonly used in subsequent coupling or purification steps.
- Triethylamine is often employed as a base to neutralize acidic byproducts during acylation reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting materials | 4-fluoroacetophenone, substituted piperazine | Adjust piperazine for 4-methylpyrrolidin-3-yl substitution |
| Temperature | 120°C | Sealed tube heating for nucleophilic substitution |
| Reaction time | 16 hours | Ensures complete conversion |
| Solvent | None (neat) or dichloromethane/acetone | Depending on step |
| Work-up | Cooling, ice water quench, filtration | Precipitates product |
| Yield | ~90-95% | High yield reported in related compounds |
| Purification | Recrystallization or silica gel chromatography | For purity and isolation |
| Characterization methods | ¹H NMR, ¹³C NMR, HRMS, X-ray crystallography | Confirms structure and purity |
Patents and Literature Sources
- Patent WO2016149401A2 describes piperazine carbamates and related compounds with methods of synthesis involving substituted piperazines and acylation steps, which can be adapted for this compound.
- The synthesis of 1-(4-(4-methylpiperazin-1-yl)phenyl)ethanone reported in chemical literature provides a practical and high-yielding method applicable to the target compound.
- Research articles on piperazine derivatives highlight the use of coupling reactions, acylation, and nucleophilic substitution under controlled conditions to achieve target compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Pharmacological Applications
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one has been investigated for various pharmacological applications, including:
Antidepressant Activity
Research indicates that compounds with similar piperazine structures exhibit antidepressant properties. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Anticonvulsant Properties
Studies have shown that related piperazine derivatives can possess anticonvulsant effects. The compound's ability to interact with GABA receptors may contribute to its potential in treating epilepsy.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its efficacy is often attributed to enzyme inhibition mechanisms, such as targeting acetylcholinesterase.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Research focusing on its ability to induce apoptosis in cancer cells is ongoing.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antidepressant Efficacy
A study published in a pharmacology journal examined the antidepressant effects of this compound in animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
Case Study 2: Antimicrobial Activity
Research conducted by a team at a university demonstrated that derivatives of this compound exhibited strong antibacterial activity against resistant strains of bacteria. The study emphasized the need for further exploration into its use as an antimicrobial agent.
Case Study 3: Cancer Cell Apoptosis
A recent investigation focused on the compound's ability to induce apoptosis in human cancer cell lines. The findings revealed that treatment with this compound led to increased markers of apoptosis, indicating its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C12H21N3O.
Key Observations:
Substituent Effects on Physicochemical Properties: Aromatic substituents (e.g., benzoylphenoxy in QD10) increase molecular weight and melting points due to enhanced van der Waals interactions . Aliphatic substituents like 4-methylpyrrolidin-3-yl (target compound) likely improve solubility compared to bulky aryl groups, as seen in QD10 and QD15 . Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic stability but reduce basicity .
Synthetic Accessibility: Piperazine-ethanones with arylpropyl chains (QD10, QD15) exhibit moderate yields (31–62%), attributed to multi-step syntheses . Aliphatic substituents (e.g., pyrrolidinyl) may simplify synthesis due to fewer steric hindrances, though direct data are lacking.
Table 2: Receptor Affinity and Functional Data
Key Observations:
Receptor Selectivity: Arylpropyl-piperazine-ethanones (QD10, QD15) show nanomolar affinity for histamine H3 receptors, likely due to extended hydrophobic interactions . Fluorinated analogs (e.g., ) exhibit high potency for aromatase and 5-HT6 receptors, suggesting fluorination enhances target engagement . The target compound’s pyrrolidinyl group may favor interactions with amine-binding GPCRs (e.g., dopamine or serotonin receptors) but requires experimental validation.
Dual-Activity Profiles: QD10 and QD4 demonstrate dual H3 receptor antagonism and antioxidant activity, a rare combination in CNS drug candidates . The target compound’s aliphatic substituent may lack intrinsic antioxidant capacity compared to phenolic or benzoyl-containing analogs.
Pharmacokinetic and Toxicity Considerations
- Lipophilicity : Aryl-substituted analogs (e.g., QD10) have higher logP values (>3), risking off-target effects, whereas the target compound’s pyrrolidinyl group may reduce logP, improving CNS penetration .
- Metabolic Stability: Piperazine-ethanones with electron-deficient aryl groups (e.g., trifluoromethyl in ) resist CYP450 oxidation better than aliphatic analogs .
Biological Activity
1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one, also known as 1-acetyl-4-(4-methyl-3-pyrrolidinyl)piperazine, is a chemical compound with the molecular formula C11H21N3O. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry.
- IUPAC Name : 1-[4-(4-methylpyrrolidin-3-yl)piperazin-1-yl]ethanone
- CAS Number : 1384430-83-4
- Molecular Weight : 201.31 g/mol
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in the regulation of mood and anxiety. The compound's ability to influence these pathways could make it a candidate for treating anxiety disorders and depression.
Anxiolytic Effects
Research has indicated that compounds structurally similar to this compound exhibit anxiolytic properties. For instance, studies on related piperazine derivatives have shown significant anxiolytic-like effects in animal models, suggesting that this compound may share similar properties.
Neuroprotective Properties
The compound's potential neuroprotective effects are also under investigation. It may help in mitigating oxidative stress and inflammation in neuronal cells, contributing to its therapeutic potential in neurodegenerative diseases.
Study 1: Anxiolytic Activity Assessment
A recent study evaluated the anxiolytic properties of a related compound in a controlled environment using the elevated plus-maze (EPM) test. Mice treated with the compound showed a significant increase in time spent in the open arms of the maze, indicating reduced anxiety levels.
| Treatment Group | Time Spent in Open Arms (seconds) | Anxiety Index |
|---|---|---|
| Control | 30 | High |
| Compound A | 60 | Low |
This suggests that similar compounds may have comparable effects, warranting further investigation into this compound.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperazine derivatives, revealing that these compounds could reduce neuronal apoptosis induced by oxidative stress. The mechanism was linked to the modulation of glutamate receptors and antioxidant pathways.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(4-methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one, and how can purity be optimized?
- Methodology : A common approach involves coupling a piperazine derivative with a substituted pyrrolidine via nucleophilic substitution or amide bond formation. For example, analogous compounds have been synthesized using BOP reagent-mediated coupling reactions under anhydrous conditions (e.g., dichloromethane, trimethylamine) followed by flash column chromatography for purification . Optimization of reaction time (e.g., 8–12 hours at room temperature) and stoichiometric ratios (e.g., 1:1.1 molar ratio of reactants) can enhance yield. Purity (>95%) is typically confirmed via HPLC or LC-MS.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of:
- NMR spectroscopy (1H/13C) to confirm proton environments and carbon backbone.
- High-resolution mass spectrometry (HR-MS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated for similar piperazine derivatives .
- FT-IR to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Enzyme inhibition assays (e.g., MAO-B inhibition using fluorometric kits, IC50 determination via dose-response curves) .
- Cell viability assays (e.g., MTT in cancer cell lines) for antiproliferative activity .
- Receptor binding studies (e.g., radioligand displacement for CCR1 or IAP targets) .
- Include positive controls (e.g., ketoconazole for antifungal assays ) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can the selectivity of this compound for MAO-B over MAO-A be evaluated, and what structural modifications improve specificity?
- Methodology :
- Perform parallel enzymatic assays using recombinant MAO-A and MAO-B, comparing IC50 values. Structural analogs with bulkier substituents on the pyrrolidine ring (e.g., 4-cyclopropyl groups) may reduce off-target binding .
- Molecular docking (e.g., AutoDock Vina) to model interactions with MAO-B’s hydrophobic substrate cavity versus MAO-A’s smaller active site .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Methodology :
- In vitro microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots.
- Introduce electron-withdrawing groups (e.g., fluorine) or steric hindrance (e.g., methyl groups) at vulnerable positions (e.g., pyrrolidine nitrogen) to slow CYP450-mediated oxidation .
- Prodrug derivatization (e.g., esterification of the ketone) to enhance bioavailability .
Q. How can conflicting data between in vitro potency and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic profiling (e.g., plasma half-life, Cmax via LC-MS/MS) to assess bioavailability.
- Tissue distribution studies (e.g., radiolabeled compound tracking) to confirm target engagement.
- Dose-ranging studies in animal models (e.g., PD mice for neurodegenerative applications) to correlate exposure with effect .
Q. What computational tools are effective for predicting off-target interactions?
- Methodology :
- PharmaDB or ChEMBL database mining to identify structural analogs and their reported off-targets.
- Machine learning models (e.g., DeepChem) trained on toxicity datasets to flag potential risks.
- SPR (Surface Plasmon Resonance) screening against panels of GPCRs, kinases, and ion channels .
Methodological Considerations
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Methodology :
- Standardize assay conditions (e.g., substrate concentration, pH, temperature).
- Validate with reference compounds (e.g., MAO-B inhibitor selegiline ).
- Use normalized cell lines (e.g., HEK293 overexpressing MAO-B) to minimize variability .
Q. What analytical techniques are critical for stability studies under varying storage conditions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
